2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(naphthalen-2-YL)acetamide
Overview
Description
2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(naphthalen-2-YL)acetamide is a complex organic compound characterized by the presence of a chloro, trifluoromethyl, and methanesulfonamido group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(naphthalen-2-YL)acetamide typically involves multiple steps:
Formation of the Methanesulfonamido Intermediate: The initial step involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamido intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetamide group.
Coupling with Naphthalene: The final step involves coupling the acetylated intermediate with naphthalene-2-amine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(naphthalen-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(naphthalen-2-YL)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(naphthalen-2-YL)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-phenoxyacetamide
- N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-thiophenesulfonamide
- N-(2-Chloro-5-(trifluoromethyl)phenyl)tetradecanamide
Uniqueness
2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(naphthalen-2-YL)acetamide is unique due to the presence of both a naphthalene ring and a methanesulfonamido group, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-naphthalen-2-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N2O3S/c1-30(28,29)26(18-11-15(20(22,23)24)7-9-17(18)21)12-19(27)25-16-8-6-13-4-2-3-5-14(13)10-16/h2-11H,12H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSIDFLCRVJMEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC2=CC=CC=C2C=C1)C3=C(C=CC(=C3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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